
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Vorbereitungsmethoden
The synthesis of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the nitration of isatoic anhydride to produce 5-nitro-2,1-benzisothiazol-3(1H)-one. This intermediate is then subjected to benzoylation to introduce the benzoyl group at the 1-position. The final step involves the formation of the ylidene linkage with benzamide .
Analyse Chemischer Reaktionen
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and benzamide groups contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
N-(1-Benzoyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)benzamide can be compared with other benzisothiazole derivatives, such as:
5-Nitro-2,1-benzisothiazol-3(1H)-one: Lacks the benzoyl and benzamide groups, leading to different reactivity and applications.
1-Benzoyl-2,1-benzisothiazol-3(1H)-one: Similar structure but without the nitro group, affecting its biological activity.
N-(1-Benzoyl-2,1-benzisothiazol-3(1H)-ylidene)benzamide: Similar but without the nitro group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
106532-71-2 |
|---|---|
Molekularformel |
C21H13N3O4S |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
N-(1-benzoyl-5-nitro-2,1-benzothiazol-3-ylidene)benzamide |
InChI |
InChI=1S/C21H13N3O4S/c25-19(14-7-3-1-4-8-14)22-20-17-13-16(24(27)28)11-12-18(17)23(29-20)21(26)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
IYWGJSFCCSCHNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


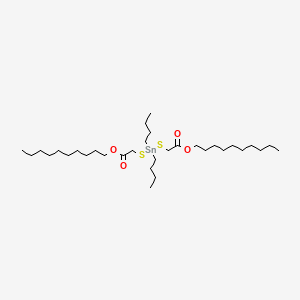

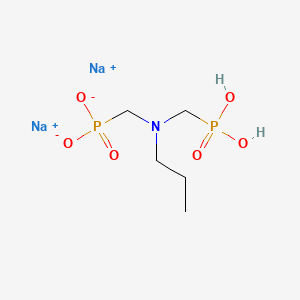

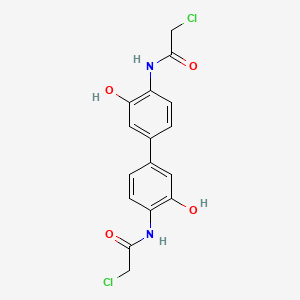
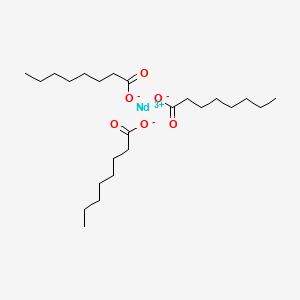
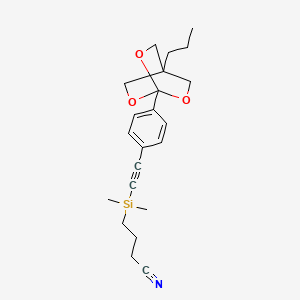
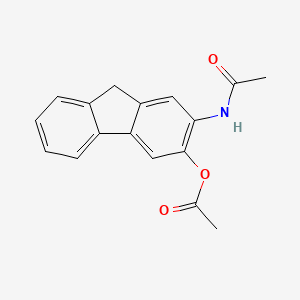

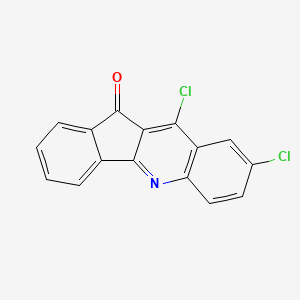

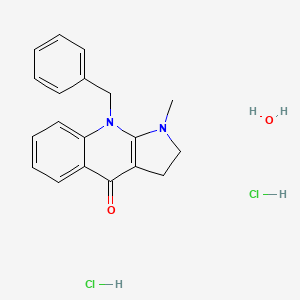
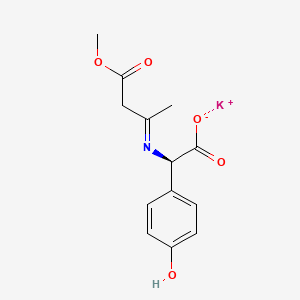
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
